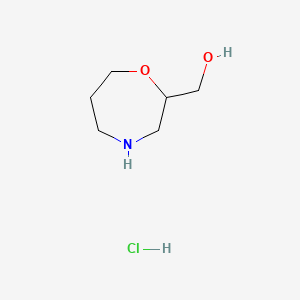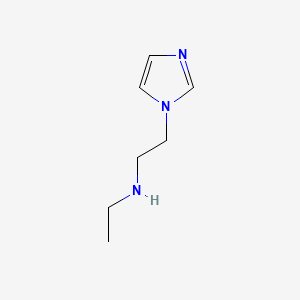
N-Ethyl-2-(1-imidazolyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Ethyl-2-(1-imidazolyl)ethanamine” is a chemical compound with the CAS Number: 1211472-59-1 . It has a molecular weight of 139.2 and its IUPAC name is N-ethyl-2-(1H-imidazol-1-yl)ethanamine . The InChI code for this compound is 1S/C7H13N3/c1-2-8-3-5-10-6-4-9-7-10/h4,6-8H,2-3,5H2,1H3 .
Synthesis Analysis
Imidazole, the core structure of “this compound”, was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis
The molecular formula of “this compound” is C7H13N3 . The InChI key for this compound is NVYAUEUOIDPZCX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 139.2 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis : N-Ethyl-2-(1-imidazolyl)ethanamine has been synthesized from ethyl acrylate through a process involving Michael addition with imidazole, followed by hydrazinolysis, the Curtius rearrangement, and hydrolysis. This synthesis achieved an overall yield of about 72% (Y. Ri-sheng, 2010).
Corrosion Inhibition : Imidazoline derivatives, related to this compound, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. They showed significant inhibition efficiency, confirming their potential in corrosion control (Ke-gui Zhang et al., 2015).
Receptor Agonists : this compound derivatives have been synthesized and evaluated as histamine H1-receptor agonists. They displayed partial agonism and were at least equipotent with histamine, suggesting their potential in pharmacological applications (Sonja Menghin et al., 2003).
DNA Interaction and Cytotoxicity : Cu(II) complexes with ligands related to this compound have shown good DNA binding propensity and minor structural changes in DNA. They also demonstrated low toxicity for different cancer cell lines, indicating their potential in therapeutic applications (Pankaj Kumar et al., 2012).
Antimicrobial Studies : Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Some compounds exhibited excellent antibacterial and antifungal activities, which could be beneficial in developing new antimicrobial agents (R. Rajkumar et al., 2014).
Eigenschaften
IUPAC Name |
N-ethyl-2-imidazol-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-8-3-5-10-6-4-9-7-10/h4,6-8H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYAUEUOIDPZCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1C=CN=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

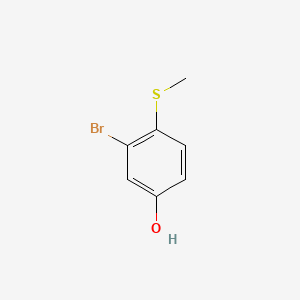



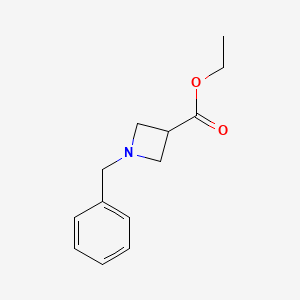
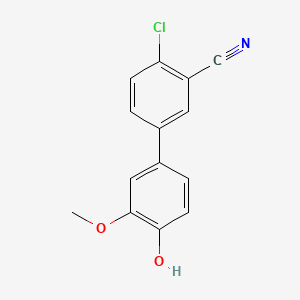
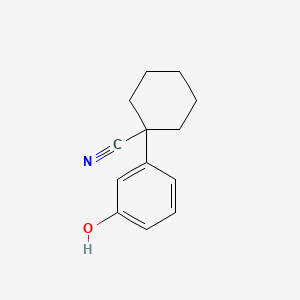

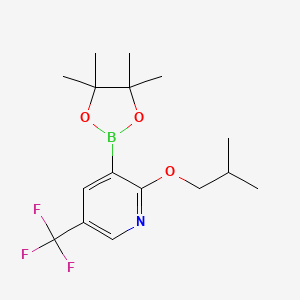
![1H-Imidazolium, 2-[[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinylidene]amino]-4,5-dihydro-1,3-dimethyl-4,5-diphenyl-, chloride (1:1), (4S,5S)-](/img/structure/B597254.png)
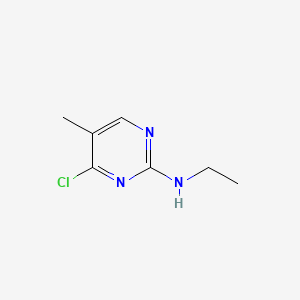
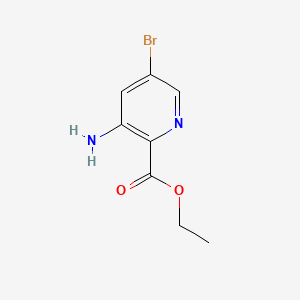
![4,8-Bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B597257.png)
